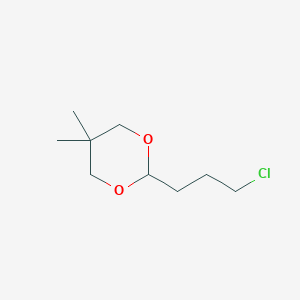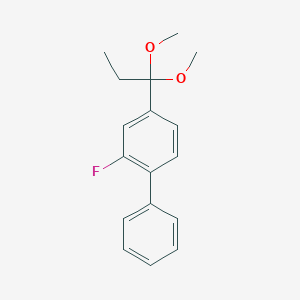![molecular formula C11H13F3N2 B14484186 N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide CAS No. 67169-12-4](/img/structure/B14484186.png)
N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide is a chemical compound with the molecular formula C11H13F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide typically involves the reaction of N,N-dimethylformamide with 2-methyl-4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) might be used for purification.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-phenylmethanimidamide: Similar structure but lacks the trifluoromethyl group.
N,N-Dimethyl-N’-[4-methylphenyl]methanimidamide: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide makes it unique compared to similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
67169-12-4 |
|---|---|
Molecular Formula |
C11H13F3N2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide |
InChI |
InChI=1S/C11H13F3N2/c1-8-6-9(11(12,13)14)4-5-10(8)15-7-16(2)3/h4-7H,1-3H3 |
InChI Key |
DXUBTPRPAHRFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


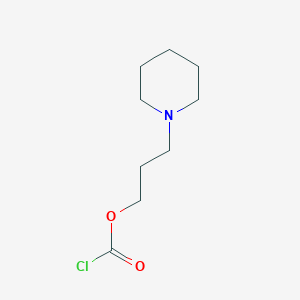
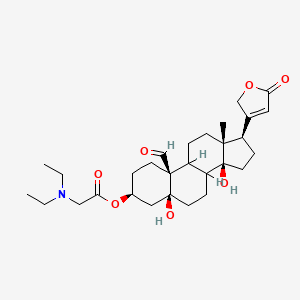
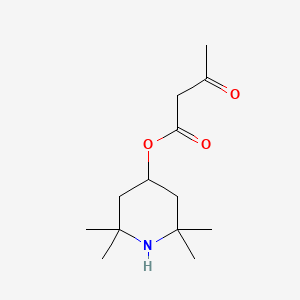

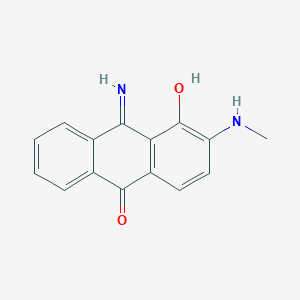
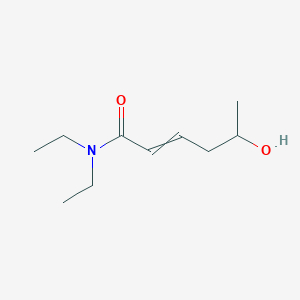

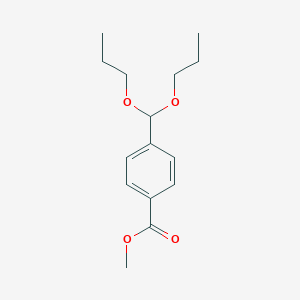

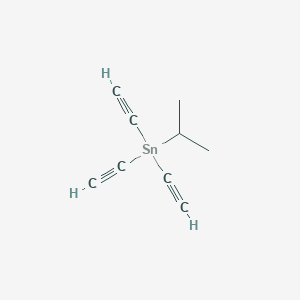
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
